molecular formula C15H14N6O B5868979 6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5868979
M. Wt: 294.31 g/mol
InChI Key: PIIAIXAFYWQIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research applications. AG-490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which are involved in cell signaling and regulation of gene expression.

Mechanism of Action

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing the phosphorylation of STAT proteins. This leads to the inhibition of downstream target genes that are involved in cell proliferation, differentiation, and survival. This compound has been shown to be selective for JAK2 and JAK3 kinases, but not for JAK1 and TYK2 kinases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suppress inflammation and immune response in autoimmune diseases, and promote differentiation and maturation of immune cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3 kinases, its well-established mechanism of action, and its availability as a small molecule inhibitor. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

For research include the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in other diseases and conditions, and the exploration of new therapeutic targets and strategies based on the modulation of JAK/STAT signaling. 6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine has the potential to be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and autoimmune diseases.

Synthesis Methods

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine can be synthesized by a reaction between 4-nitrophenol and 4-aminophenol to form 4-(4-aminophenoxy)phenol, which is then reacted with 2,4-dichloro-6-methoxy-1,3,5-triazine to form this compound. The synthesis method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine has been widely used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes, including cell proliferation, differentiation, apoptosis, and immune response. This compound has been shown to inhibit the phosphorylation of JAK and STAT proteins, leading to the downregulation of downstream target genes. This compound has also been used to investigate the role of JAK/STAT signaling in cancer, inflammation, and autoimmune diseases.

Properties

IUPAC Name

6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-10-3-7-12(8-4-10)22-11-5-1-9(2-6-11)13-19-14(17)21-15(18)20-13/h1-8H,16H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIAIXAFYWQIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.